molecular formula C10H24Cl2N2 B2973831 [1-(Butan-2-yl)piperidin-4-yl]methanamine dihydrochloride CAS No. 2172082-52-7

[1-(Butan-2-yl)piperidin-4-yl]methanamine dihydrochloride

Cat. No.: B2973831
CAS No.: 2172082-52-7
M. Wt: 243.22
InChI Key: NIMIREMIVHDFNN-UHFFFAOYSA-N
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Description

[1-(Butan-2-yl)piperidin-4-yl]methanamine dihydrochloride is a piperidine derivative characterized by a butan-2-yl substituent at the 1-position of the piperidine ring and a methanamine group at the 4-position, stabilized as a dihydrochloride salt. This structural configuration enhances solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name

(1-butan-2-ylpiperidin-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-3-9(2)12-6-4-10(8-11)5-7-12;;/h9-10H,3-8,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMIREMIVHDFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCC(CC1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of butan-2-ylamine with piperidine-4-carboxaldehyde, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of [1-(Butan-2-yl)piperidin-4-yl]methanamine dihydrochloride may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, [1-(Butan-2-yl)piperidin-4-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural similarity to natural substrates makes it valuable in probing biological pathways and mechanisms.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents in treating various diseases.

Industry: In the industrial sector, [1-(Butan-2-yl)piperidin-4-yl]methanamine dihydrochloride is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which [1-(Butan-2-yl)piperidin-4-yl]methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and molecular properties of [1-(Butan-2-yl)piperidin-4-yl]methanamine dihydrochloride and analogous compounds:

Compound Name (CAS No.) Substituent at 1-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
[1-(Butan-2-yl)piperidin-4-yl]methanamine dihydrochloride Butan-2-yl C10H23Cl2N2 259.21 Moderate lipophilicity; potential CNS activity
(1-Methylpiperidin-4-yl)methanamine dihydrochloride (1187582-53-1) Methyl C7H17Cl2N2 202.13 Higher solubility; reduced metabolic stability
[1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride (1286274-15-4) 4-Bromobenzyl C13H19BrCl2N2 356.13 Enhanced receptor affinity; aromatic interactions
[1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl]methanamine dihydrochloride (2230807-46-0) 1H-1,2,4-Triazol-3-yl C8H17Cl2N5 254.20 Hydrogen bonding capability; antimicrobial applications

Key Observations:

  • Lipophilicity: The butan-2-yl group in the target compound provides intermediate lipophilicity compared to the methyl substituent (lower lipophilicity) and aromatic/heterocyclic groups (higher lipophilicity). This balance may optimize blood-brain barrier penetration for CNS-targeted drugs .
  • Solubility: Dihydrochloride salts generally improve aqueous solubility. Methyl-substituted derivatives exhibit higher solubility than bulkier analogs like the butan-2-yl variant .

Biological Activity

[1-(Butan-2-yl)piperidin-4-yl]methanamine dihydrochloride is a chemical compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medical applications. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities. Its chemical formula is C₁₃H₁₈Cl₂N₂, and it features a piperidine ring substituted with a butan-2-yl group and a methanamine moiety.

Research indicates that compounds similar to [1-(Butan-2-yl)piperidin-4-yl]methanamine dihydrochloride may interact with various biological targets, including neurotransmitter receptors and enzymes involved in cellular signaling pathways. The precise mechanism of action remains to be fully elucidated, but preliminary studies suggest involvement in modulating neurotransmitter release and receptor activity.

Antitumor Activity

Several studies have explored the antitumor potential of piperidine derivatives. For instance, compounds structurally related to [1-(Butan-2-yl)piperidin-4-yl]methanamine have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

Table 1: Antitumor Activity of Piperidine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AMCF-715.63
Compound BA54912.34
[1-(Butan-2-yl)piperidin-4-yl]methanamine dihydrochlorideMCF-7TBDTBD

Neurotransmitter Modulation

Piperidine derivatives have been studied for their ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases. Research suggests that these compounds may enhance dopaminergic signaling, which is beneficial in conditions like Parkinson’s disease.

Case Studies

Case Study 1: In Vitro Evaluation
In a study assessing the biological activity of various piperidine derivatives, [1-(Butan-2-yl)piperidin-4-yl]methanamine dihydrochloride was evaluated for its cytotoxic effects on cancer cell lines. The results indicated that it exhibited moderate cytotoxicity, warranting further investigation into its mechanism of action and potential as an anticancer agent.

Case Study 2: Neuropharmacological Assessment
Another study focused on the neuropharmacological properties of piperidine derivatives found that compounds similar to [1-(Butan-2-yl)piperidin-4-yl]methanamine dihydrochloride showed promise in enhancing cognitive function in animal models, indicating potential therapeutic applications in treating cognitive disorders.

Research Findings and Implications

The biological activity of [1-(Butan-2-yl)piperidin-4-yl]methanamine dihydrochloride suggests it has potential as both an anticancer agent and a neuromodulator. While preliminary results are promising, further research is needed to fully understand its pharmacodynamics, optimal dosing strategies, and long-term effects.

Q & A

Q. What synthetic routes are commonly employed to prepare [1-(Butan-2-yl)piperidin-4-yl]methanamine dihydrochloride?

The compound is typically synthesized via alkylation of piperidine derivatives. For example, analogous piperidinylmethanamine structures are synthesized using Mannich base reactions, where ketonic intermediates undergo alkylation with halides (e.g., 2-bromobutane). The dihydrochloride form is obtained by treating the free base with hydrochloric acid in anhydrous solvents like ethanol or dichloromethane .

Q. How is the compound characterized for purity and structural confirmation?

Characterization involves a combination of:

  • HPLC analysis : Using mixed-mode columns (e.g., Primesep 100) with isocratic elution (water/acetonitrile/sulfuric acid buffer) and UV detection at 200 nm to assess retention and purity .
  • Mass spectrometry (MS) : Exact mass determination (e.g., 262.0388 Da range) to confirm molecular weight .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns on the piperidine and butan-2-yl groups .

Q. What are the recommended storage conditions to ensure compound stability?

Store at -20°C in airtight, moisture-resistant containers. Avoid prolonged exposure to light or humidity, as hydrochloride salts may hydrolyze under acidic or aqueous conditions .

Advanced Research Questions

Q. How does structural modification of the piperidine ring impact biological activity?

Substitutions on the piperidine ring (e.g., fluorination at the 4-position or introduction of aryl groups) can alter receptor binding affinity. For example, related compounds with naphthalen-2-ylpyrimidine substituents show β-Catenin agonism, suggesting potential for modulating Wnt signaling pathways . Computational docking studies and comparative assays with analogs (e.g., tert-butyl or difluoromethyl derivatives) are recommended to explore structure-activity relationships .

Q. What experimental strategies address contradictions in receptor binding assay data?

Discrepancies may arise from buffer composition or assay conditions. Standardize protocols by:

  • Using sodium acetate/1-octanesulfonate buffers (pH 4.6) to stabilize ionic interactions .
  • Validating results with control compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) to confirm receptor specificity .
  • Employing orthogonal assays (e.g., SPR or functional cAMP assays) to cross-verify binding kinetics .

Q. How can researchers mitigate cytotoxicity during in vitro studies?

  • Dose optimization : Perform MTT assays to determine IC₅₀ values. For similar piperidine derivatives, cytotoxicity thresholds often fall in the 10–50 µM range .
  • Prodrug strategies : Modify the primary amine to a carbamate or acyloxymethyl group to enhance cell permeability and reduce acute toxicity .

Q. What analytical challenges arise in quantifying degradation products?

Hydrolysis of the dihydrochloride salt under humid conditions may generate free base or oxidized byproducts. Use:

  • Stability-indicating HPLC methods : Monitor degradation peaks under accelerated conditions (40°C/75% RH) .
  • Tandem MS/MS : To identify low-abundance degradation fragments, particularly N-oxides or ring-opened species .

Methodological Guidance

Q. How to design a pharmacokinetic study for this compound?

  • Animal models : Administer intravenously (1–5 mg/kg) and collect plasma samples at 0.5, 1, 2, 4, and 8 hours.
  • Sample preparation : Use protein precipitation with acetonitrile followed by LC-MS/MS quantification.
  • Key parameters : Calculate clearance (CL), volume of distribution (Vd), and half-life (t½). Piperidine analogs often exhibit Vd >2 L/kg due to lipophilicity .

Q. What in silico tools are suitable for predicting metabolic pathways?

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., piperidine N-demethylation or glucuronidation).
  • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Safety and Compliance

Q. What PPE is required for handling this compound?

  • Lab attire : Nitrile gloves, lab coat, and safety goggles.
  • Engineering controls : Conduct synthesis/storage in a fume hood to prevent inhalation of HCl vapors .
  • Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

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